molecular formula C19H15BrN2O3 B5111147 N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

Cat. No.: B5111147
M. Wt: 399.2 g/mol
InChI Key: VHNGOULUVRLMEA-UHFFFAOYSA-N
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Description

N-{1-[(4-Bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan-2-carboxamide core linked to a substituted ethyl backbone. The molecule contains a 4-bromophenylamino group and a phenyl ketone moiety at the 2-oxo position (Figure 1).

Properties

IUPAC Name

N-[1-(4-bromoanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c20-14-8-10-15(11-9-14)21-18(17(23)13-5-2-1-3-6-13)22-19(24)16-7-4-12-25-16/h1-12,18,21H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNGOULUVRLMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves the condensation of a furan-2-carboxylic acid derivative with an amine precursor. One common method includes the use of diatomite earth@IL/ZrCl4 as a catalyst under ultrasonic irradiation . This green and efficient pathway allows for the direct condensation of carboxylic acids and amines, producing high yields with minimal environmental impact.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. High-temperature polycondensation techniques may also be employed to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula, which includes elements such as carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and bromine (Br). Its structure features a furan ring and an amide functional group, which are critical for its biological activity. The molecular weight is approximately 417.4 g/mol.

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of furan-based compounds exhibit significant anticancer properties. For instance, compounds similar to N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
    • A notable study demonstrated that furan derivatives could inhibit the growth of breast cancer cells through the modulation of specific signaling pathways related to cell survival and death mechanisms .
  • Antimicrobial Properties
    • The compound has been investigated for its antimicrobial activity. Research indicates that furan derivatives can exhibit inhibitory effects against a range of bacterial strains, making them potential candidates for developing new antibiotics.
    • In vitro studies showed that certain furan-based compounds significantly reduced the viability of pathogenic bacteria, suggesting their utility in treating bacterial infections .
  • Neurological Applications
    • This compound has also been evaluated for neuroprotective effects. The compound's ability to cross the blood-brain barrier allows it to interact with neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
    • Experimental models have shown that this compound can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative processes .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; inhibited proliferation via signaling pathways
Antimicrobial EffectsSignificant reduction in viability of pathogenic bacteria; potential for antibiotic development
NeuroprotectionReduced oxidative stress and inflammation in neuronal cells; potential for treating neurodegeneration

Mechanism of Action

The mechanism of action of N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial lipid biosynthesis . In cancer research, the compound has shown potential in binding to estrogen receptors, thereby inhibiting the proliferation of cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Aryl Groups

  • N-(1-((4-Bromophenyl)amino)-2-oxo-2-(p-tolyl)ethyl)furan-2-carboxamide: Replaces the phenyl group at the 2-oxo position with a p-tolyl (4-methylphenyl) group.
  • N-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)furan-2-carboxamide (31): Features a sulfamoylphenyl group instead of 4-bromophenyl. The sulfonamide moiety introduces hydrogen-bonding capabilities, which may improve target protein interactions, as observed in docking studies with bacterial enzymes .
  • N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide: Combines chloro and methoxy substituents on the phenylamino group, which could modulate electronic effects and steric bulk, impacting both synthetic yields and bioactivity .

Core Scaffold Modifications

  • Ethyl 2-[(1-hydroxy-2-oxo-2-phenylethyl)amino]-2-oxoacetate: Replaces the furan-2-carboxamide with an oxoacetate ester.
  • Naphtho[2,1-b]furan derivatives : These compounds exhibit extended aromatic systems, which may enhance π-π stacking interactions with bacterial enzymes but reduce solubility compared to the simpler furan scaffold .

Comparison with Analogues :

  • N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide : Synthesized via similar amide coupling but requires harsher conditions (refluxing THF) due to reduced reactivity of the pyridinylamine .

Antibacterial Efficacy

  • Target Compound : Predicted to inhibit NDM-1 (New Delhi metallo-β-lactamase) in Acinetobacter baumannii and Klebsiella pneumoniae via docking studies. Key interactions involve residues Asn220, His250, and Trp93 .
  • N-(4-Bromophenyl)furan-2-carboxamide (3) : Demonstrates MIC values of 4–16 µg/mL against drug-resistant A. baumannii and MRSA. The 4-bromo group is critical for disrupting bacterial membrane integrity .
  • N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide : Shows broader-spectrum activity (MIC 2–8 µg/mL) but lower stability in physiological conditions compared to brominated analogues .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Bromo and nitro substituents enhance antibacterial potency but reduce synthetic yields .
  • Heterocyclic Modifications : Thiophene-based analogues exhibit higher activity than furan derivatives against Gram-negative pathogens, likely due to improved membrane penetration .

Data Tables

Table 1: Comparison of Key Structural Analogues

Compound Name Substituents Synthetic Yield (%) MIC Range (µg/mL) Key Interactions (Docking Studies)
Target Compound 4-BrPh, Ph 94 (amide step) N/A Asn220, His250, Trp93
N-(1-((4-Bromophenyl)amino)-2-oxo-2-(p-tolyl)ethyl)furan-2-carboxamide 4-BrPh, p-tolyl 78 8–32 Enhanced hydrophobic interactions
N-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)furan-2-carboxamide (31) 4-SO₂NH₂Ph 65 4–16 Hydrogen bonding with Asp124, His120
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide 4-MePy, thiophene 82 2–8 π-Stacking with Val73, Met67

Biological Activity

N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxamide group and a 4-bromophenyl moiety. Its molecular formula is C18H18BrN3O2, and it has a molecular weight of approximately 384.26 g/mol. The structural formula can be represented as follows:

\text{N 1 4 bromophenyl amino 2 oxo 2 phenylethyl}furan-2-carboxamide}

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : It has been shown to inhibit specific PTPs, which play crucial roles in cellular signaling pathways. Such inhibition can lead to enhanced insulin signaling and potential applications in diabetes management .
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, particularly against certain cancer cell lines. For instance, it demonstrated significant cytotoxicity in breast cancer and colon cancer models .
  • Antioxidant Properties : The compound has been reported to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity IC50 Value (µM) Cell Line/Model Reference
PTP1B Inhibition0.68Various PTPs
Cytotoxicity in Cancer Cells10HCT116 (colon cancer)
Antioxidant ActivityNot specifiedVarious models

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on HCT116 cells. The compound exhibited an IC50 value of 10 µM, indicating potent activity against colorectal adenocarcinoma. Importantly, it did not significantly affect normal fibroblast cells, suggesting selectivity for cancerous cells .

Case Study 2: Diabetes Management

In another investigation, the compound was tested for its effects on insulin resistance in diabetic mice models. Results showed that treatment with the compound improved glucose tolerance and restored normal insulin levels by modulating gene expression related to insulin signaling pathways .

Q & A

Q. What synthetic routes are recommended for preparing N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Amide bond formation : React furan-2-carboxylic acid derivatives (e.g., furan-2-carbonyl chloride) with a bromophenyl-substituted amine intermediate.

Ketone introduction : Use a phenylglycine derivative or α-ketoester to introduce the 2-oxo-2-phenyl group.

Purification : Employ column chromatography or recrystallization for isolation.
Key reagents include acetonitrile for reflux conditions and TLC/NMR for reaction monitoring .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm amide bond formation (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–175 ppm for carbonyl carbons in 13C^{13}\text{C} NMR).
  • FT-IR : Identify C=O stretches (~1670 cm1^{-1} for amide, ~1700 cm1^{-1} for ketone) and N-H stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ ions).

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